rac Pterosin B

Description

Propriétés

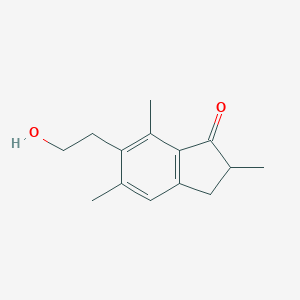

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34175-96-7 |

Source

|

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C |

Source

|

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide on the Discovery, Origin, and Synthesis of rac-Pterosin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a sesquiterpenoid of the indanone class, has emerged as a molecule of significant pharmacological interest. Initially identified as a constituent of bracken fern (Pteridium aquilinum), its origin is intrinsically linked to the degradation of the potent carcinogen, ptaquiloside. Due to its low natural abundance, chemical synthesis is paramount for advancing its study. This guide provides a comprehensive overview of the discovery of Pterosin B, elucidates its biosynthetic origin from ptaquiloside, and details a representative synthetic pathway for its racemic form, rac-Pterosin B. We delve into the causality behind experimental choices, validation protocols, and the analytical characterization of the final compound, providing a robust resource for researchers in natural product chemistry and drug development.

Introduction: The Emergence of Pterosin B

Pterosin B is a naturally occurring substituted 1-indanone first isolated from the bracken fern, Pteridium aquilinum.[1][2] While initially of interest as a phytochemical marker, its profile has been significantly elevated by the discovery of its potent biological activities. It is an orally active inhibitor of the Salt-Inducible Kinase 3 (SIK3) signaling pathway, a role that underpins its therapeutic potential in a range of diseases including osteoarthritis, diabetes, Alzheimer's disease, and pathological cardiac hypertrophy.[1][3]

The natural product is the (2R)-enantiomer.[2] However, its concentration in ferns is exceedingly low, making isolation an impractical source for the quantities required for extensive pharmacological investigation.[2] Consequently, chemical synthesis has become the primary route to access this compound. Many synthetic approaches, particularly foundational ones, yield a racemic mixture of the (2R) and (2S) enantiomers, known as rac-Pterosin B.[2] Understanding the synthesis of this racemate is fundamental to the field and provides the basis for more complex stereoselective methodologies.

Discovery and Natural Origin

Isolation from Botanical Sources

Pterosins are a class of sesquiterpenes primarily characterized from the bracken fern Pteridium aquilinum.[2][4] Systematic phytochemical investigations of the rhizomes and aerial parts of this fern, as well as other species like Pteris dactylina and Acrostichum aureum, have led to the isolation and identification of dozens of pterosin and pterosides (glycosylated pterosins).[4][5][6][7] The isolation process typically involves solvent extraction of the plant material followed by extensive chromatographic purification to yield the pure compounds.

Biosynthetic Origin: A Byproduct of a Toxin

The origin of Pterosin B is not a direct biosynthetic endpoint but rather the result of the degradation of a more complex and hazardous precursor: ptaquiloside. Ptaquiloside is a norsesquiterpene glucoside and the primary carcinogenic compound responsible for the toxicity of bracken fern.[8][9]

Ptaquiloside is notoriously unstable in aqueous solutions, particularly under acidic or alkaline conditions.[8]

-

Under acidic conditions , ptaquiloside undergoes aromatization, leading to the formation of Pterosin B as the main, stable product.[8]

-

Under alkaline conditions , it first loses its glucose moiety to form ptaquilosin, which then rearranges into an unstable dienone that can also lead to Pterosin B upon further decomposition.[2][8]

This chemical instability is of significant environmental and analytical importance. Ptaquiloside can leach from bracken into soil and groundwater.[10] For analytical purposes, it is often more practical to quantify ptaquiloside indirectly by deliberately converting it to the more stable Pterosin B, which has a stronger UV absorbance, thereby lowering the limit of detection.[8][11]

Caption: Decomposition pathway of Ptaquiloside to Pterosin B.

Chemical Synthesis of rac-Pterosin B

The limited availability of Pterosin B from natural sources necessitates robust synthetic routes. The following sections outline a logical, multi-step synthesis representative of modern strategies to construct the rac-Pterosin B scaffold, focusing on the formation of the indanone core and the strategic introduction of key substituents.

Experimental Rationale

The core challenge in synthesizing Pterosin B lies in the controlled construction of the polysubstituted 1-indanone skeleton. A logical approach involves:

-

Building a suitably substituted aromatic precursor.

-

Executing an intramolecular cyclization to form the five-membered ring of the indanone.

-

Installing the remaining substituents with correct regiochemistry.

The synthesis described here is adapted from established methodologies, such as the concise synthesis of (2R)-Pterosin B, by removing the element of stereocontrol to produce the racemate.[2][12]

Synthetic Workflow and Protocols

The workflow begins with a commercially available substituted benzene derivative and proceeds through key bond-forming reactions to assemble the target molecule.

Caption: A generalized workflow for the synthesis of rac-Pterosin B.

Protocol 1: Synthesis of the 6-Bromo-5,7-dimethylindan-1-one Core

-

Rationale: This step establishes the foundational indanone structure. A Friedel-Crafts acylation followed by an intramolecular cyclization is a classic and effective method for creating such bicyclic systems.

-

Step 1 (Acylation): 2-Bromo-1,3-xylene is reacted with a suitable acylating agent (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically performed in an inert solvent such as dichloromethane (DCM) at low temperatures to control reactivity.

-

Step 2 (Intramolecular Cyclization): The resulting intermediate is then treated with a strong acid, often polyphosphoric acid (PPA) or sulfuric acid, and heated. This promotes an intramolecular Friedel-Crafts alkylation, where the aromatic ring attacks the electrophilic carbon of the side chain, closing the five-membered ring to yield the indanone core.

-

Validation: The structure of the resulting brominated indanone is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct regiochemistry of the substituents.

Protocol 2: Introduction of the Hydroxyethyl Side Chain via Suzuki-Miyaura Coupling

-

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds. It is chosen here for its high functional group tolerance, allowing the direct coupling of the hydroxyethyl moiety (in a protected form) to the aromatic ring of the indanone.

-

Step 3 (Cross-Coupling): The 6-bromo-indan-1-one is reacted with a boronic acid or trifluoroborate salt bearing a protected hydroxyethyl group (e.g., a benzyl-protected 2-hydroxyethyl group). The reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) in a suitable solvent mixture like toluene/water.

-

Validation: Successful coupling is verified by the disappearance of the starting bromide signal in the NMR and the appearance of signals corresponding to the newly introduced side chain. Mass spectrometry will show the expected increase in molecular weight.

Protocol 3: Methylation at the C2 Position

-

Rationale: To complete the carbon skeleton, a methyl group must be installed adjacent to the carbonyl (the C2 position). This is achieved through enolate chemistry. For a racemic synthesis, a standard strong base is used to form the enolate, which is then trapped with an electrophilic methyl source.

-

Step 4 (Enolate Methylation): The indanone from the previous step is dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to deprotonate the C2 position, forming a lithium enolate. An excess of methyl iodide (CH₃I) is then added to the solution, which alkylates the enolate to install the methyl group. The reaction yields a 1:1 mixture of the (2R) and (2S) enantiomers.

-

Validation: ¹H NMR will show a new doublet signal for the newly added methyl group and a corresponding quartet for the C2 proton, confirming successful methylation.

Protocol 4: Deprotection to Yield rac-Pterosin B

-

Rationale: The final step is to remove the protecting group from the hydroxyethyl side chain to reveal the final product.

-

Step 5 (Deprotection): If a benzyl ether was used as the protecting group, it can be efficiently removed via catalytic hydrogenation. The methylated indanone is dissolved in a solvent like ethanol or ethyl acetate, a palladium on carbon (Pd/C) catalyst is added, and the mixture is stirred under an atmosphere of hydrogen gas (H₂).

-

Purification and Final Validation: The final product, rac-Pterosin B, is purified by column chromatography. Its identity and purity are rigorously confirmed by comparing its spectroscopic data with literature values.

Analytical Characterization

The structural confirmation of synthesized rac-Pterosin B is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous fingerprint of the molecule.

| Technique | Parameter | Observed Data for Pterosin B | Reference |

| ¹H-NMR (CDCl₃) | Chemical Shift (δ) | Signals for aromatic protons (~7.0 s), methylene protons of the ethyl group (~2.6-2.7 m), methyl groups on the aromatic ring (~2.37 s, ~2.26 s), and the C2-methyl group (~1.29 d). | [8] |

| ¹³C-NMR (CDCl₃) | Chemical Shift (δ) | Carbonyl signal (~210.1 ppm), aromatic carbon signals (~122-153 ppm), and aliphatic carbon signals for the methyl and methylene groups (~13-42 ppm). | [8] |

| Mass Spec. (EI) | m/z | Molecular ion [M⁺] at m/z = 218. A prominent fragment ion is often observed at m/z = 205, corresponding to the loss of a methyl group. | [5][8] |

| Infrared (IR) | Wavenumber (ν) | Strong absorption bands for the carbonyl group (C=O) around 1668-1736 cm⁻¹ and for the hydroxyl group (O-H) around 3400 cm⁻¹. | [8] |

Biological Significance and Broader Impact

The successful synthesis of rac-Pterosin B and its enantiomerically pure forms provides the necessary material to explore its therapeutic potential. Its primary mechanism of action is the inhibition of the SIK3 signaling pathway, which has profound implications for cellular metabolism and homeostasis.

Caption: Pterosin B inhibits SIK3, leading to altered gene expression.

Key research applications include:

-

Osteoarthritis: Prevents chondrocyte hypertrophy, a key pathological feature of the disease.[1]

-

Metabolic Disorders: Regulates hepatic gluconeogenesis, suggesting a role in managing type 2 diabetes.[13][14]

-

Neurodegenerative Disease: Improves cognitive dysfunction in models of Alzheimer's by modulating microglial polarization.[1]

-

Environmental Science: Serves as a stable and reliable analytical marker for detecting contamination from the carcinogenic ptaquiloside in water and soil samples.[8][10][11][15][16]

Conclusion

rac-Pterosin B stands at the intersection of natural product chemistry, toxicology, and medicinal chemistry. Originating from the decomposition of the bracken fern carcinogen ptaquiloside, its intriguing biological profile has made it a compelling target for total synthesis. The synthetic strategies developed not only provide access to this valuable compound for further research but also serve as a testament to the power of modern organic chemistry in solving problems of material supply for drug discovery. The continued exploration of Pterosin B and its derivatives holds significant promise for the development of novel therapeutics.

References

-

A New Facile Synthesis of D4-Pterosin B and D4-Bromopterosin, Deuterated Analogues of Ptaquiloside. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

Dexter, H. R., Allen, E., & Williams, D. M. (2018). A concise stereoselective synthesis of Pterosin B. Tetrahedron Letters, 59(49), 4323-4325. Available from: [Link]

-

The synthesis of d4-pterosin B and d4-bromopterosin. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pterosin B (蕨素B). (n.d.). MCE. Retrieved January 14, 2026, from [Link]

-

Pterosin B | C14H18O2 | CID 115049. (n.d.). PubChem, National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

-

Itoh, Y., et al. (2016). Pterosin B has multiple targets in gluconeogenic programs, including coenzyme Q in RORα-SRC2 signaling. Biochemical and Biophysical Research Communications, 473(2), 415-420. Available from: [Link]

-

Properties of ptaquiloside and pterosin B. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Wessig, P., & Teubner, J. (2006). Total Synthesis of Pterosines B and C via a Photochemical Key Step. Synthesis, 2006(19), 3243-3248. Available from: [Link]

-

Uddin, M. J., et al. (2011). (2S,3S)-Sulfated Pterosin C, a Cytotoxic Sesquiterpene from the Bangladeshi Mangrove Fern Acrostichum aureum. Journal of Natural Products, 74(10), 2243-2247. Available from: [Link]

-

Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Pterosins and Pterosides in Bracken (Pteridium aquilinum (L.) Kuhn). (n.d.). Bangor University Research Portal. Retrieved January 14, 2026, from [Link]

-

A concise stereoselective synthesis of pterosin B. (2018). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Colston, K. J., & Basu, P. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3324. Available from: [Link]

-

Kisielius, V., et al. (2017). UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water. Analytical and Bioanalytical Chemistry, 409(1), 257-265. Available from: [Link]

-

UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Jensen, P. H., et al. (2008). Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Agricultural and Food Chemistry, 56(21), 9848-9854. Available from: [Link]

-

Quantification of Ptaquiloside and Pterosin B in Soil and Groundwater Using Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). datapdf.com. Retrieved January 14, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pterosin B | CAS:34175-96-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Pterosin B | C14H18O2 | CID 115049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research.bangor.ac.uk [research.bangor.ac.uk]

- 8. A New Facile Synthesis of D4-Pterosin B and D4-Bromopterosin, Deuterated Analogues of Ptaquiloside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of ptaquiloside and pterosin B in soil and groundwater using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pterosin B (蕨素 B) - 仅供科研 | Sik3抑制剂 | MCE [medchemexpress.cn]

- 14. Pterosin B has multiple targets in gluconeogenic programs, including coenzyme Q in RORα-SRC2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. datapdf.com [datapdf.com]

Pterosin B: A Technical Guide to its Natural Sources, Extraction, and Purification for Drug Development

Foreword: The Therapeutic Potential of Pterosin B

Pterosin B, a naturally occurring indanone sesquiterpene, has emerged as a molecule of significant interest within the drug development landscape. Primarily sourced from ferns of the Pteridium and Pteris genera, this compound has demonstrated a compelling range of biological activities. Notably, it has been investigated for its potential in managing conditions such as arthritis, Alzheimer's disease, pathological cardiac hypertrophy, and diabetes.[1] The growing body of preclinical evidence underscores the need for robust and efficient methods to isolate Pterosin B in high purity, a critical prerequisite for further pharmacological evaluation and development. This guide provides an in-depth exploration of the natural origins of Pterosin B and delineates the scientific principles and methodologies for its successful extraction and purification.

Chapter 1: The Botanical Provenance of Pterosin B

Pterosin B is predominantly found in the bracken fern, Pteridium aquilinum.[1][2] This ubiquitous plant is considered a primary and widespread natural source.[2] Different parts of the fern, including the fronds and rhizomes, are known to contain pterosins.[3] Notably, studies have shown that the concentration of Pterosin B and its glycoside precursor, pteroside B, can vary seasonally, with distinct increases observed in above-ground stems and fronds during the emergence of crosiers.[4] The rhizomes, however, tend to store the highest concentrations of pteroside B throughout the growth period.[4]

Beyond Pteridium aquilinum, Pterosin B has also been identified in other fern species, including Pteris dactylina, Pteris grevilleana, and Pteris ensiformis.[5][6] This suggests that a broader screening of the Pteris genus could yield alternative botanical sources for this valuable compound.

Biosynthesis and the Ptaquiloside Connection

An understanding of the biosynthetic origin of Pterosin B is crucial for optimizing its extraction. Pterosins are sesquiterpenoids, and their biosynthesis is believed to follow the mevalonic acid pathway via farnesyl pyrophosphate and humulene.[3]

A critical aspect of Pterosin B's natural occurrence is its relationship with ptaquiloside, a carcinogenic norsesquiterpenoid glycoside also found in bracken fern.[7][8] Pterosin B is a degradation product of ptaquiloside.[2][7] This transformation is pH-dependent; under acidic conditions, ptaquiloside undergoes hydrolysis and aromatization to yield Pterosin B.[2][8] This chemical relationship has significant implications for the design of extraction and purification protocols, as the conditions can be manipulated to potentially increase the yield of Pterosin B from ptaquiloside present in the biomass.

Caption: Biosynthetic relationship of Pterosin B to its precursor and primary natural sources.

Chapter 2: Extraction of Pterosin B from Botanical Matrices

The extraction of Pterosin B from fern biomass is a critical first step that dictates the overall yield and purity of the final product. The choice of solvent and extraction conditions must be carefully considered based on the physicochemical properties of Pterosin B and the nature of the plant material.

Physicochemical Properties Guiding Extraction

| Property | Value | Implication for Extraction |

| Molecular Formula | C₁₄H₁₈O₂ | Relatively small, non-polar character. |

| Molecular Weight | 218.29 g/mol | |

| XLogP3 | 2.5 | Indicates moderate lipophilicity, suggesting solubility in organic solvents. |

| Chemical Class | Indanone Sesquiterpenoid | The indanone core influences its polarity and reactivity. |

Data sourced from PubChem CID 115049.[7]

The moderate lipophilicity of Pterosin B suggests that solvents of intermediate polarity, such as ethyl acetate or methanol, would be effective for extraction.

Recommended Extraction Protocol

This protocol is a synthesized methodology based on established practices for the extraction of pterosins and related compounds from fern species. The rationale behind each step is provided to ensure a thorough understanding of the process.

Materials:

-

Air-dried and powdered fronds or rhizomes of Pteridium aquilinum.

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

Step-by-Step Methodology:

-

Biomass Preparation: Air-dry the collected fern material in a well-ventilated area, shielded from direct sunlight to prevent photodegradation of phytochemicals. Once thoroughly dried, grind the material into a fine powder to increase the surface area for efficient solvent penetration.

-

Solvent Selection Rationale: Ethyl acetate is recommended as the primary extraction solvent. Its polarity is well-suited to solubilize Pterosin B while minimizing the co-extraction of highly polar compounds like chlorophyll and glycosides. Methanol can also be used, but it will extract a wider range of polar compounds, potentially complicating downstream purification. An 80% methanol solution has been noted as a good compromise for extracting various secondary metabolites from plants.

-

Maceration and Extraction: a. Submerge the powdered plant material in ethyl acetate at a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of EtOAc). b. Agitate the mixture at room temperature for 24 hours. The use of a mechanical shaker will enhance extraction efficiency. c. Separate the solvent from the plant material by filtration. d. Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the target compound.

-

Concentration of the Crude Extract: a. Combine the ethyl acetate fractions from all extractions. b. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This gentle concentration method prevents thermal degradation of Pterosin B. c. The result will be a dark, viscous crude extract.

Caption: A streamlined workflow for the extraction of Pterosin B from bracken fern.

Chapter 3: Purification and Isolation of Pterosin B

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate Pterosin B to a high degree of purity.

Chromatographic Strategies

Given the presence of numerous other pterosin analogues in the crude extract, a combination of chromatographic techniques is recommended for effective separation.

-

Column Chromatography (CC): This is an essential first step for the fractionation of the crude extract. Silica gel is a common stationary phase for the separation of moderately polar compounds like Pterosin B.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity (>95%), Prep-HPLC is indispensable. A reverse-phase column (e.g., C18) is typically used for the separation of pterosins.

Detailed Purification Protocol

Materials:

-

Crude Pterosin B extract

-

Silica gel (for column chromatography)

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

-

Prep-HPLC system with a C18 column

-

Solvents for HPLC (HPLC grade acetonitrile and water with 0.1% formic acid)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Step-by-Step Methodology:

-

Silica Gel Column Chromatography (Initial Fractionation): a. Dry the crude extract onto a small amount of silica gel to create a solid sample for loading onto the column. b. Pack a glass column with silica gel slurried in hexane. c. Load the sample onto the top of the column. d. Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. e. Collect fractions and monitor their composition using TLC. Visualize the spots under a UV lamp. Combine fractions that show a similar TLC profile corresponding to the expected Rf value of Pterosin B.

-

Preparative HPLC (Final Purification): a. Dissolve the enriched fraction from the silica gel column in the initial mobile phase for HPLC. b. The mobile phase typically consists of a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape. c. A gradient elution is recommended for optimal separation. A typical gradient might be: 0-5 min, 10-35% B; 5-20 min, 35-60% B; 20-25 min, 60-95% B. This gradient should be optimized based on the specific column and system used. d. Inject the sample onto the Prep-HPLC system. e. Monitor the elution profile using a UV detector, typically at 220 nm or 254 nm. f. Collect the peak corresponding to Pterosin B based on its retention time, which can be determined by running an analytical standard if available, or by subsequent structural analysis.

-

Purity Verification and Identification: a. The purity of the isolated Pterosin B should be assessed using analytical HPLC-UV. b. The identity of the compound must be confirmed using spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight. Techniques like UPLC-QTOF-MS/MS can provide fragmentation patterns for structural confirmation.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

Caption: A comprehensive workflow for the purification of Pterosin B.

Chapter 4: Conclusion and Future Outlook

The protocols detailed in this guide provide a robust framework for the extraction and purification of Pterosin B from its primary natural source, Pteridium aquilinum. By understanding the botanical origins, biosynthetic pathways, and physicochemical properties of Pterosin B, researchers can effectively and efficiently isolate this promising therapeutic agent. The self-validating nature of the described workflow, incorporating in-process monitoring with TLC and final purity and identity confirmation with modern analytical techniques, ensures the integrity of the final compound. As research into the pharmacological activities of Pterosin B continues, the demand for a reliable supply of the pure compound will undoubtedly increase. The methodologies presented here offer a scalable foundation for meeting this demand and advancing the development of Pterosin B as a potential new therapeutic.

References

- Hikino, H., Miyase, T., & Takemoto, T. (1976). Biosynthesis of pteroside B in Pteridium aquilinum var. latiusculum, proof of the sesquiterpenoid origin of the pterosides. Phytochemistry, 15(8), 121-123.

-

PubChem. (n.d.). Pterosin B. National Center for Biotechnology Information. [Link]

-

Chen, Y. H., Chang, F. R., Lu, M. C., Hsieh, P. W., Wu, M. J., Du, Y. C., & Wu, Y. C. (2008). New benzoyl glucosides and cytotoxic pterosin sesquiterpenes from Pteris ensiformis Burm. Molecules, 13(2), 255–266. [Link]

-

Mohammad, R. H., Nur-E-Alam, M., Khattak, M. A. K., Parveen, S., & Nash, R. J. (2016). Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome. Phytochemistry, 128, 82–94. [Link]

- O'Connor, S. E. (2015). Secondary Metabolites (Pterosin F and B) From Pteridium aquilinum.

- Rasmussen, L. H., Jensen, L. H., & Hansen, H. C. B. (2008). Quantification of Ptaquiloside and Pterosin B in Soil and Groundwater Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Agricultural and Food Chemistry, 56(23), 11139-11145.

-

PubChem. (n.d.). Pterosin B - Source Information. National Center for Biotechnology Information. [Link]

- Mohammad, R. H. (2015). Pterosins and Pterosides in Bracken (Pteridium aquilinum (L.) Kuhn). Bangor University.

- Shah, A. J., Gil da Costa, R. M., Povey, A. C., Medeiros-Fonseca, B., Ramwell, C., Mason, J., ... & Oliveira, P. A. (2024). Toxic Threats from the Fern Pteridium aquilinum: A Multidisciplinary Case Study in Northern Spain. Toxics, 12(1), 2.

- Kovganko, N. V., & Ananich, S. K. (2004). Bioactive Compounds of the Flora of Belarus. 4. Pterosins A and B from Pteridium aquilinum.

- Kisielius, V., Lindqvist, D. N., Thygesen, M. B., & Rasmussen, L. H. (2020). Fast LC-MS quantification of ptesculentoside, caudatoside, ptaquiloside and corresponding pterosins in bracken ferns.

- Prakash, A. S., Pereira, T. N., Smith, B. L., Shaw, G., & Seawright, A. A. (1996). Bracken fern carcinogen, ptaquiloside, forms a guanine O6-adduct in DNA. Chemical research in toxicology, 9(5), 875-880.

-

Ptaquiloside. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

- Mohammad, R. H., Nur-E-Alam, M., Khattak, M. A. K., Parveen, S., & Nash, R. J. (2016). Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome. Phytochemistry, 128, 82-94.

-

Chen, Y. H., Chang, F. R., Lu, M. C., Hsieh, P. W., Wu, M. J., Du, Y. C., & Wu, Y. C. (2008). New benzoyl glucosides and cytotoxic pterosin sesquiterpenes from Pteris ensiformis Burm. Molecules (Basel, Switzerland), 13(2), 255–266. [Link]

- O'Connor, S. E. (2015). Secondary Metabolites (Pterosin F and B) From Pteridium aquilinum.

-

Ptaquiloside. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterisation of 13 pterosins and pterosides from bracken (Pteridium aquilinum (L.) Kuhn) rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New benzoyl glucosides and cytotoxic pterosin sesquiterpenes from Pteris ensiformis Burm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pterosin B | C14H18O2 | CID 115049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. research.aber.ac.uk [research.aber.ac.uk]

An In-Depth Technical Guide to rac-Pterosin B: Chemical Properties, Biological Activity, and Synthetic Strategies

Executive Summary

Pterosin B, a naturally occurring indanone-class sesquiterpenoid, has emerged from relative obscurity as a compound of significant pharmacological interest. Initially identified as a constituent of the bracken fern (Pteridium aquilinum), its multifaceted biological activities are now the subject of intensive research. This guide provides a comprehensive technical overview of racemic (rac) Pterosin B and its constituent enantiomers, focusing on its core chemical attributes, its primary mechanism of action as a Salt-inducible kinase 3 (SIK3) inhibitor, and the resultant therapeutic potential in diverse disease areas including osteoarthritis, neurodegenerative disorders, and metabolic diseases. We will dissect its downstream signaling pathways, explore methodologies for its chemical synthesis and natural isolation, and present validated analytical protocols. This document is designed to serve as a foundational resource for researchers aiming to explore the scientific and therapeutic landscape of Pterosin B.

Core Molecular Profile: Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's chemical identity is the bedrock of any research and development endeavor. Pterosin B's structure, centered on a trimethyl-substituted indanone core with a hydroxyethyl side chain, dictates its physical behavior and biological interactions.

Chemical Identity

The nomenclature and key identifiers for Pterosin B are summarized below. It is critical to distinguish between the naturally occurring (2R)-enantiomer and the synthetic racemic mixture, as they are assigned different CAS numbers.

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | [1] |

| Racemic IUPAC Name | (±)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | [2][3] |

| CAS Number (Natural) | 34175-96-7 | [1][4] |

| CAS Number (Racemic) | 60657-37-6 | [2][3] |

| Molecular Formula | C₁₄H₁₈O₂ | [4] |

| Molecular Weight | 218.29 g/mol | [1][2] |

| Canonical SMILES | C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | [1][5] |

Stereochemistry: The Significance of the (R)-Enantiomer

Pterosin B possesses a single stereocenter at the C-2 position of the indanone ring. The naturally occurring form, isolated from sources like Pteridium aquilinum, is the (2R)-enantiomer.[6][7] Most early chemical syntheses produced the racemic mixture, a 1:1 combination of the (2R) and (2S) enantiomers.[6] As biological systems are chiral, the therapeutic activities of Pterosin B are primarily attributed to the (R)-enantiomer. Consequently, recent synthetic efforts have focused on stereoselective routes to produce enantiomerically pure (2R)-Pterosin B, which is essential for precise pharmacological evaluation and potential clinical development.[6][8]

Physicochemical and Handling Properties

The physical properties of Pterosin B are consistent with a small organic molecule of its class. These characteristics are vital for experimental design, including solvent selection, formulation, and storage.

| Property | Value | Source(s) |

| Physical Appearance | White to light yellow solid | [4] |

| Melting Point | 109 - 110 °C (for (R)-Pterosin B) | [2] |

| Solubility | Soluble in DMSO (≥ 12.60 mM) and corn oil. | [9] |

| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years. | [9] |

| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year. Aliquot to avoid freeze-thaw cycles. | [4][9] |

Pharmacology and Mechanism of Action

Pterosin B's therapeutic potential stems from its function as a potent and orally active inhibitor of Salt-inducible kinase 3 (SIK3).[4][10] This inhibition triggers a cascade of downstream effects that favorably modulate cellular processes implicated in a range of pathologies.

Primary Target: SIK3 Inhibition and Downstream Signaling

SIK3 is a key member of the AMP-activated protein kinase (AMPK) family that regulates various physiological processes through the phosphorylation of specific substrates. Pterosin B exerts its primary effect by inhibiting the kinase activity of SIK3.[11] This action prevents the phosphorylation and subsequent cytoplasmic sequestration of crucial transcriptional co-activators, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[4][9] By inhibiting SIK3, Pterosin B allows these factors to translocate to the nucleus and modulate gene expression.

Therapeutic Applications and Associated Pathways

The inhibition of the SIK3 pathway by Pterosin B has demonstrated significant therapeutic effects in various preclinical models.

-

Osteoarthritis: In chondrocytes, SIK3 activity promotes a hypertrophic state that leads to cartilage degradation. By inhibiting SIK3, Pterosin B prevents chondrocyte hypertrophy, protecting articular cartilage and mitigating the development of osteoarthritis in mouse models.[4][11]

-

Neurodegenerative Disease (e.g., Alzheimer's): Pterosin B has shown promise in models of Alzheimer's disease. It ameliorates cognitive deficits by reducing β-amyloid deposition and inhibiting excessive microglial activation.[4][9] Mechanistically, it promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by inhibiting the Klf5/Parp14 pathway.[4] Furthermore, it protects cells from glutamate excitotoxicity by activating the neuroprotective NRF2/HO-1 signaling pathway.[12]

-

Cardiovascular and Metabolic Diseases: Pterosin B inhibits Angiotensin II-induced cardiomyocyte hypertrophy, a key feature of pathological cardiac remodeling.[4] It also demonstrates metabolic benefits, such as lowering blood glucose levels and enhancing insulin responses in db/db mice.[4][9] Its role in the liver is complex; it regulates hepatic gluconeogenesis through both SIK3-dependent and SIK3-independent mechanisms, the latter involving the disruption of the coenzyme Q oxidation-reduction cycle.[5][13]

Sourcing: Natural Isolation and Chemical Synthesis

Access to high-purity Pterosin B is essential for research. It can be obtained either through extraction from natural sources or via total chemical synthesis, with the latter offering greater control over stereochemistry and scalability.

Isolation from Natural Sources

Pterosin B is naturally found in plants of the Pteridaceae family, most notably the bracken fern (Pteridium aquilinum).[4][6] It is often formed as a stable degradation product of the carcinogenic norsesquiterpene glucoside, ptaquiloside, especially under mildly acidic conditions.[6][14] Isolation protocols typically involve aqueous extraction from plant material (e.g., fresh sprouts), followed by liquid-liquid extraction with an organic solvent like dichloromethane to separate Pterosin B.[15] Further purification is achieved using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.[15][16]

Stereoselective Chemical Synthesis

While racemic syntheses are common, producing the biologically relevant (2R)-enantiomer requires a stereoselective approach. A concise and effective 7-step synthesis has been reported, providing a scalable route to enantiopure material.[6][7] This strategy highlights modern synthetic methodologies for constructing complex natural products.

Workflow for Stereoselective Synthesis of (2R)-Pterosin B:

-

Core Indanone Construction: The synthesis begins with commercially available 2-bromo-1,3-xylene to construct a 6-bromo-5,7-dimethylindan-1-one intermediate.[6]

-

Side Chain Installation: The crucial hydroxyethyl side chain is introduced via a Suzuki-Miyaura cross-coupling reaction, a powerful carbon-carbon bond-forming method.[6][7]

-

Chiral Induction: To set the stereochemistry at the C-2 position, a SAMP [(S)-1-amino-2-methoxymethyl)pyrrolidine] hydrazone is formed from the indanone.[6][7]

-

Stereoselective Alkylation: The hydrazone is then diastereoselectively methylated. The chiral auxiliary directs the methyl group to the desired face of the molecule.[6][7]

-

Auxiliary Cleavage: The SAMP auxiliary is removed via ozonolysis or another oxidative method to regenerate the ketone, now with the methyl group installed in the correct (R)-configuration.[6]

-

Final Deprotection: Any protecting groups used on the hydroxyethyl side chain are removed to yield the final product, (2R)-Pterosin B.[6]

-

Purification: The final compound is purified, often by crystallization, to yield an enantiomerically pure sample.[6]

Validated Analytical Protocol: Quantification by UPLC-MS/MS

Accurate quantification of Pterosin B in complex matrices like environmental water or biological samples is crucial for toxicological and pharmacological studies. Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) provides the necessary sensitivity and specificity. The following protocol is based on established methods.[14][17]

Objective: To quantify Pterosin B in aqueous samples.

Materials:

-

UPLC-MS/MS System

-

Solid Phase Extraction (SPE) Cartridges

-

Pterosin B analytical standard

-

Ammonium acetate buffer

-

HPLC-grade solvents (acetonitrile, methanol, water)

Methodology:

-

Sample Preservation (Field):

-

Rationale: Ptaquiloside, the precursor to Pterosin B, is unstable in water. To ensure sample integrity during transport and storage, immediate buffering is required.

-

Procedure: Upon collection, buffer the raw water sample to a pH of ~5.5 using ammonium acetate.[14] This stabilizes the analytes prior to laboratory analysis.

-

-

Sample Preparation (Laboratory): Solid Phase Extraction (SPE):

-

Rationale: SPE is employed for cleanup and preconcentration of the analyte from the sample matrix, thereby increasing detection sensitivity.

-

Procedure:

-

Condition the SPE cartridge according to the manufacturer's protocol.

-

Load a known volume of the preserved water sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., HPLC-grade water) to remove interfering polar compounds.

-

Elute Pterosin B from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.

-

-

-

UPLC-MS/MS Analysis:

-

Rationale: This technique provides rapid chromatographic separation and highly selective, sensitive detection based on mass-to-charge ratios of the parent ion and its specific fragment ions.

-

Parameters (Example):

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).[15]

-

Mobile Phase: Gradient elution using a buffered aqueous phase (e.g., water with ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[14]

-

Flow Rate: Optimized for UPLC, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor ion → product ion transition for Pterosin B.

-

Quantification: Generate a calibration curve using the analytical standard. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve. Method detection limits can reach the low ng/L range.[14]

-

-

Conclusion and Future Perspectives

rac-Pterosin B, and specifically its (2R)-enantiomer, represents a highly promising natural product scaffold for drug development. Its well-defined mechanism as a SIK3 inhibitor provides a strong rationale for its observed efficacy in preclinical models of osteoarthritis, neurodegeneration, and metabolic disorders. The development of robust stereoselective synthetic routes has made the pure, active enantiomer accessible for in-depth pharmacological investigation.

Future research should focus on several key areas:

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to evaluate its drug-like properties and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Pterosin B analogues could lead to second-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties.

-

Clinical Translation: Given the strong preclinical data, particularly in osteoarthritis, exploring its therapeutic potential in human clinical trials is a logical next step.

This guide has consolidated the current technical knowledge on Pterosin B, providing a solid foundation for scientists and researchers to build upon as they unlock the full therapeutic potential of this remarkable molecule.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5320780, (R)-Pterosin B. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 115049, Pterosin B. Retrieved January 14, 2026, from [Link].

-

MCE. (n.d.). Pterosin B (蕨素B). MCE. Retrieved January 14, 2026, from [Link]

-

Itoh, Y., et al. (2016). Pterosin B has multiple targets in gluconeogenic programs, including coenzyme Q in RORα-SRC2 signaling. Biochemical and Biophysical Research Communications. Retrieved January 14, 2026, from [Link]

-

Dexter, H. R., Allen, E., & Williams, D. M. (2018). A concise stereoselective synthesis of pterosin B. Tetrahedron Letters, 59(49), 4323-4325. Available at: [Link]

-

Yahara, Y., et al. (2016). Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3. Nature Communications, 7, 10959. Retrieved January 14, 2026, from [Link]

-

Chen, J., et al. (2023). Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals. Journal of Ethnopharmacology. Retrieved January 14, 2026, from [Link]

-

Immunomart. (n.d.). Pterosin B. Retrieved January 14, 2026, from [Link]

-

Dexter, H. R., Allen, E., & Williams, D. M. (2018). A concise stereoselective synthesis of Pterosin B. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Jensen, M. K., et al. (2016). UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water. Analytical and Bioanalytical Chemistry. Retrieved January 14, 2026, from [Link]

-

White Rose Research Online. (2018). A concise stereoselective synthesis of pterosin B. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2016). UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Properties of ptaquiloside and pterosin B. Retrieved January 14, 2026, from [Link]

-

Locco, V. D., et al. (2012). A new facile synthesis of d₄-pterosin B and d₄-bromopterosin, deuterated analogues of ptaquiloside. Molecules. Retrieved January 14, 2026, from [Link]

-

Locco, V. D., et al. (2012). A New Facile Synthesis of D4-Pterosin B and D4-Bromopterosin, Deuterated Analogues of Ptaquiloside. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Schulz, M., et al. (2020). Ptaquiloside and Pterosin B Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum. Toxins. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2014). Isolation, X-Ray analysis and antioxidant activity of Pterosin F from volatile extract of Himalayan fern Pteris cretica L. Retrieved January 14, 2026, from [Link]

Sources

- 1. Pterosin B | C14H18O2 | CID 115049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Pterosin B | C14H18O2 | CID 5320780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A concise stereoselective synthesis of pterosin B - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Pterosin B | Salt-inducible Kinase 3 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 12. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pterosin B has multiple targets in gluconeogenic programs, including coenzyme Q in RORα-SRC2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UPLC-MS/MS determination of ptaquiloside and pterosin B in preserved natural water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ptaquiloside and Pterosin B Levels in Mature Green Fronds and Sprouts of Pteridium arachnoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Pterosin B: A Technical Guide to its Biological Functions and Future Enantioselective Exploration

For Immediate Distribution

[City, State] – January 14, 2026 – Pterosin B, a naturally occurring indanone sesquiterpene, is emerging as a compelling therapeutic candidate with a diverse range of biological activities. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the core biological functions of Pterosin B, its mechanisms of action, and detailed experimental protocols to facilitate further investigation. While current research has extensively profiled the bioactivities of Pterosin B, a critical knowledge gap remains concerning the specific roles of its enantiomers. This guide will illuminate the known functions of Pterosin B and underscore the imperative for future stereoselective studies.

The Multifaceted Biological Activities of Pterosin B

Pterosin B, primarily isolated from the bracken fern Pteridium aquilinum, has demonstrated significant potential in several key therapeutic areas.[1][2] Its bioactivities are largely attributed to its role as an inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of various cellular processes.[1][3][4]

Inhibition of SIK3 Signaling: A Central Mechanism

The primary mechanism of action for Pterosin B is the inhibition of the SIK3 signaling pathway.[1][3] SIK3 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and plays a crucial role in regulating cellular metabolism and gene expression. By inhibiting SIK3, Pterosin B modulates the activity of downstream targets, including histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs).[1] This inhibitory action has been shown to have profound effects on various pathophysiological conditions.

Therapeutic Implications of SIK3 Inhibition by Pterosin B

The modulation of the SIK3 pathway by Pterosin B translates into a spectrum of therapeutic effects, from chondroprotection to neuroprotection and anti-inflammatory responses.

Chondroprotection and Osteoarthritis

Pterosin B has been identified as a potent inhibitor of chondrocyte hypertrophy, a key process in the progression of osteoarthritis.[1] By inhibiting SIK3, Pterosin B prevents the phenotypic changes in chondrocytes that lead to cartilage degradation.[1]

Cardioprotective Effects

In the context of cardiovascular health, Pterosin B has been shown to inhibit cardiomyocyte hypertrophy, a common feature of many heart diseases.[1] This effect is mediated through its inhibition of the SIK3 signaling pathway, which is involved in pathological cardiac remodeling.

Neuroprotective and Cognitive Enhancement

Pterosin B exhibits significant neuroprotective properties. It has been shown to protect neuronal cells from glutamate-induced excitotoxicity by modulating mitochondrial signaling pathways.[5] Furthermore, Pterosin B can improve cognitive function by promoting the polarization of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[6] This shift in microglial phenotype is crucial for resolving neuroinflammation and promoting tissue repair in the central nervous system.

Anti-inflammatory Activity

The anti-inflammatory effects of Pterosin B are well-documented and are linked to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[2] By suppressing NF-κB activation, Pterosin B reduces the production of pro-inflammatory cytokines and mediators.

The Enantiomer Question: A Critical Frontier in Pterosin B Research

A significant portion of the existing research on Pterosin B has been conducted without specifying the stereochemistry of the compound used, or has utilized a racemic mixture. While a stereoselective synthesis of (2R)-Pterosin B has been developed, to date, there is a notable absence of published biological data directly comparing the activities of the (2R)- and (2S)-enantiomers.[7][8]

The principles of stereochemistry in pharmacology suggest that the two enantiomers of Pterosin B could exhibit different potencies, efficacies, and even entirely different biological activities. The chiral environment of biological targets, such as the ATP-binding pocket of SIK3, can lead to preferential binding of one enantiomer over the other.[9] This highlights a critical need for future research to focus on the chiral separation and individual biological evaluation of Pterosin B enantiomers. Such studies will be instrumental in identifying the eutomer (the more active enantiomer) and could lead to the development of more potent and selective therapeutic agents with improved safety profiles.

Experimental Protocols for Investigating Pterosin B Bioactivity

To facilitate further research into the biological functions of Pterosin B and its enantiomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of Pterosin B enantiomers on a selected cell line.

Methodology:

-

Cell Seeding: Seed cells (e.g., HCT-116, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Compound Treatment: Prepare serial dilutions of the Pterosin B enantiomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each enantiomer.

Western Blot Analysis of SIK3 Signaling Pathway

Objective: To investigate the effect of Pterosin B enantiomers on the SIK3 signaling pathway.

Methodology:

-

Cell Lysis: Treat cells with the Pterosin B enantiomers for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against SIK3, phospho-HDAC, and phospho-CRTC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative PCR (qPCR) for Hypertrophy-Related Gene Expression

Objective: To assess the impact of Pterosin B enantiomers on the expression of genes involved in hypertrophy.

Methodology:

-

RNA Extraction: Treat cells (e.g., cardiomyocytes) with Pterosin B enantiomers. Extract total RNA using a suitable kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers for hypertrophy-related genes (e.g., ANP, BNP, MYH7). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental designs discussed, the following diagrams have been generated using Graphviz.

Pterosin B Inhibition of the SIK3 Signaling Pathway

Caption: Pterosin B inhibits SIK3, preventing phosphorylation of HDACs and CRTCs.

Experimental Workflow for Assessing Pterosin B Cytotoxicity

Caption: Workflow for determining the IC50 of Pterosin B enantiomers.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Pterosin B against various cancer cell lines. It is important to note that these studies did not specify the enantiomer used.

| Cell Line | Assay | IC50 Value | Reference |

| HL-60 (Human Leukemia) | MTT | 8.7 µg/mL | [10] |

| HCT-116 (Human Colon Carcinoma) | MTT | 50.1 µM | [1] |

Conclusion and Future Directions

Pterosin B has demonstrated a remarkable range of biological activities, positioning it as a promising lead compound for the development of novel therapeutics for osteoarthritis, cardiovascular diseases, and neuroinflammatory disorders. Its well-defined mechanism of action as a SIK3 inhibitor provides a solid foundation for further preclinical and clinical development.

However, the full therapeutic potential of Pterosin B cannot be realized without a thorough investigation into the biological activities of its individual enantiomers. The principle of stereoselectivity in drug action is a cornerstone of modern pharmacology, and it is highly probable that the (2R)- and (2S)-enantiomers of Pterosin B possess distinct pharmacological profiles.

Therefore, this guide concludes with a strong call to action for the scientific community to prioritize the following research areas:

-

Chiral separation and purification of Pterosin B enantiomers.

-

Head-to-head comparative studies of the biological activities of the individual enantiomers in the assays described herein.

-

In vivo studies to evaluate the pharmacokinetics, efficacy, and safety of the individual enantiomers.

By addressing this critical knowledge gap, the scientific community can unlock the full therapeutic potential of Pterosin B and pave the way for the development of next-generation, enantiomerically pure drugs with enhanced efficacy and safety.

References

-

Dexter, H. R., Allen, E., & Williams, D. M. (2018). A concise stereoselective synthesis of pterosin B. Tetrahedron Letters, 59(49), 4323–4325. [Link]

-

He, X., et al. (2023). Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals. Journal of Ethnopharmacology, 307, 116308. [Link]

-

Öster, L., et al. (2024). The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity. Journal of Biological Chemistry, 300(4), 107201. [Link]

-

Dexter, H.R., Allen, E. and Williams, D.M. (2018). A concise stereoselective synthesis of pterosin B. ResearchGate. [Link]

-

Bangor University. (n.d.). Pterosins and Pterosides in Bracken (Pteridium aquilinum (L.) Kuhn). [Link]

-

Zhang, Y., et al. (2024). Pterosin B improves cognitive dysfunction by promoting microglia M1/M2 polarization through inhibiting Klf5/Parp14 pathway. Phytomedicine, 135, 156152. [Link]

-

Öster, L., et al. (2024). The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity. PubMed. [Link]

-

Kovganko, N. V., et al. (2021). Bioactive Compounds of the Flora of Belarus. 4. Pterosins A and B from Pteridium aquilinum. Chemistry of Natural Compounds, 57(4), 754-756. [Link]

-

Dexter, H.R., Allen, E., & Williams, D.M. (2018). A concise stereoselective synthesis of Pterosin B. ResearchGate. [Link]

-

Chen, C. Y., et al. (2011). New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm. Molecules, 16(5), 3899–3909. [Link]

-

National Center for Biotechnology Information. (n.d.). Pterosin B. PubChem Compound Database. [Link]

-

Johnson, T. A. (2013). Chiral Kinase Inhibitors. Future medicinal chemistry, 5(9), 1015-30. [Link]

-

Li, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. European Journal of Medicinal Chemistry, 268, 116245. [Link]

-

Öster, L., et al. (2024). The structures of salt inducible kinase 3 in complex with pharmacological inhibitors reveal determinants for binding and selectivity. ResearchGate. [Link]

-

Shen, C., et al. (2006). Anti-inflammatory activity of a pteridine derivative (4AZA2096) alleviates TNBS-induced colitis in mice. Journal of interferon & cytokine research, 26(8), 575-82. [Link]

-

Qu, Y., et al. (2016). Neuroprotective effects of pterostilbene against oxidative stress injury: Involvement of nuclear factor erythroid 2-related factor 2 pathway. Brain research, 1643, 84-93. [Link]

-

Clark, P. G., et al. (2021). Structure-based design of selective salt-inducible kinase (SIK) inhibitors. bioRxiv. [Link]

-

Itoh, Y., et al. (2017). Pterosin B, an ingredient in Pteridium aquilinum, regulates hepatic gluconeogenesis via SIK3-dependent and independent mechanisms. ResearchGate. [Link]

-

Li, S. L., et al. (2019). Stereoisomers of Schisandrin B Are Potent ATP Competitive GSK-3β Inhibitors with Neuroprotective Effects against Alzheimer's Disease: Stereochemistry and Biological Activity. ACS chemical neuroscience, 10(4), 1848-1859. [Link]

-

Tang, J. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. [Link]

-

Check, C. T., et al. (2016). An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade. Organic letters, 18(15), 3742-5. [Link]

-

Antonysamy, J. M. A., et al. (2017). Anti Inflammatory Activity of Selected Pteridophytes from Western Ghats. International Journal of Complementary & Alternative Medicine, 9(4). [Link]

-

ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review. [Link]

-

Remsberg, C. M., et al. (2008). Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity. Phytotherapy research, 22(2), 169-79. [Link]

-

ResearchGate. (n.d.). Separation of Enantiomeric Mixtures of Alkaloids and Their Biological Evaluation. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Chang, C. I., et al. (2012). Antidiabetic Effects of Pterosin A, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models. Diabetes, 61(10), 2488-98. [Link]

-

National Institutes of Health. (n.d.). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Tricyclic Pterolobirin H Analogue: Evaluation of Anticancer and Anti-Inflammatory Activities and Molecular Docking Investigations. [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

-

Harris, B. D., et al. (1995). Stereospecific effects of inhalational general anesthetic optical isomers on nerve ion channels. Anesthesiology, 82(4), 976-84. [Link]

-

Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pterosin B improves cognitive dysfunction by promoting microglia... - CiteAb [citeab.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Benzoyl Glucosides and Cytotoxic Pterosin Sesquiterpenes from Pteris ensiformis Burm - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of rac-Pterosin B: A Technical Guide to On-Target Mechanisms and Off-Target Evaluation

Introduction: The Therapeutic Potential of a Fern-Derived Sesquiterpenoid

rac-Pterosin B, a sesquiterpenoid first isolated from the bracken fern (Pteridium aquilinum), has emerged as a molecule of significant interest within the drug discovery community.[1][2][3] Initially identified for its diverse biological activities, recent research has begun to elucidate its specific molecular targets, revealing a potential for therapeutic intervention in a range of pathologies including osteoarthritis, neurodegenerative diseases, cardiometabolic disorders, and cancer.[1][4] This in-depth technical guide provides a comprehensive overview of the known targets of rac-Pterosin B, explores its off-target effects, and presents robust experimental workflows for the continued exploration of its mechanism of action and for ensuring its therapeutic specificity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising natural product.

Primary Target Deconvolution: SIK3 Inhibition and its Downstream Consequences

The most well-characterized direct target of rac-Pterosin B is Salt-Inducible Kinase 3 (SIK3) , a member of the AMP-activated protein kinase (AMPK)-related kinase family.[1][5][6] Pterosin B acts as an inhibitor of the SIK3 signaling pathway, a discovery that has unlocked the understanding of its therapeutic effects in several disease models.[1][5]

Mechanism of SIK3 Inhibition and Physiological Impact

SIK3 is a crucial regulator of various cellular processes, and its inhibition by Pterosin B leads to a cascade of downstream events. A key consequence of SIK3 inhibition is the modulation of the phosphorylation status and subcellular localization of histone deacetylases (HDACs) and cAMP-responsive element-binding protein (CREB)-regulated transcription coactivators (CRTCs).[1] Specifically, Pterosin B treatment has been shown to suppress the cytoplasmic localization of HDAC5 and CRTC2.[1]

This targeted disruption of the SIK3 pathway has been demonstrated to have profound physiological effects:

-

Osteoarthritis: By inhibiting SIK3, Pterosin B prevents chondrocyte hypertrophy, a key pathological feature of osteoarthritis, and has been shown to protect cartilage from degradation in murine models.[1][5][7]

-

Cardiometabolic Disease: Pterosin B has been observed to inhibit cardiomyocyte hypertrophy and lower blood glucose levels, suggesting its potential in treating pathological cardiac hypertrophy and diabetes.[1]

-

Neuroinflammation and Neurodegeneration: Through its inhibitory action, Pterosin B promotes the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype and reduces the deposition of β-amyloid, indicating a potential therapeutic avenue for Alzheimer's disease.[1]

The following diagram illustrates the central role of SIK3 inhibition in the mechanism of action of rac-Pterosin B.

Caption: Experimental Workflow for Target Deconvolution.

Experimental Protocols

1. Affinity Chromatography-Mass Spectrometry (AC-MS) for Target Fishing

This technique is instrumental in identifying proteins from a complex cellular lysate that physically interact with rac-Pterosin B. [8][9]

-

Step 1: Immobilization of rac-Pterosin B. Covalently couple rac-Pterosin B to a solid support matrix (e.g., sepharose beads) to create an affinity resin. A control resin without the compound should also be prepared.

-

Step 2: Cell Lysate Preparation. Prepare a native protein lysate from a relevant cell line or tissue.

-

Step 3: Affinity Purification. Incubate the cell lysate with both the Pterosin B-coupled resin and the control resin.

-

Step 4: Washing. Thoroughly wash the resins to remove non-specifically bound proteins.

-

Step 5: Elution. Elute the specifically bound proteins from the resins.

-

Step 6: Protein Identification. Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Step 7: Data Analysis. Compare the proteins identified from the Pterosin B resin to the control resin to identify specific binding partners.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of rac-Pterosin B to its target proteins within the complex environment of a living cell. [10][11][12][13][14]The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

-

Step 1: Cell Treatment. Treat intact cells with rac-Pterosin B or a vehicle control.

-

Step 2: Heating. Heat aliquots of the treated cells to a range of temperatures.

-

Step 3: Cell Lysis and Fractionation. Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Step 4: Protein Quantification. Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.

-

Step 5: Melting Curve Generation. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Pterosin B indicates target engagement.

3. Kinome-wide Profiling for Off-Target Selectivity

Given that SIK3 is a kinase, it is crucial to assess the selectivity of rac-Pterosin B against the broader human kinome to anticipate potential off-target effects. [15][16][17]

-

Step 1: Compound Submission. Submit rac-Pterosin B to a commercial or academic kinome profiling service.

-

Step 2: High-Throughput Screening. The compound is screened against a large panel of purified human kinases (typically >400) at one or more concentrations.

-

Step 3: Data Analysis. The percentage of inhibition for each kinase is determined. The results are often visualized as a dendrogram to show the selectivity profile across the kinome.

-

Step 4: Hit Validation. Any significant off-target "hits" should be validated using orthogonal assays, such as in vitro kinase activity assays and CETSA.

Conclusion and Future Directions

rac-Pterosin B is a compelling natural product with a clearly defined primary target, SIK3, which accounts for many of its observed therapeutic effects. However, emerging evidence points towards a more complex pharmacological profile involving multiple targets within cellular metabolic and signaling pathways. A thorough and systematic approach to target validation and off-target profiling, as outlined in this guide, is paramount for the successful translation of rac-Pterosin B from a promising lead compound into a safe and effective therapeutic agent. Future research should focus on elucidating the precise molecular interactions with its secondary targets and understanding the physiological consequences of these interactions in both healthy and diseased states. The integration of advanced chemical proteomics, biophysical methods, and computational approaches will be instrumental in fully delineating the molecular landscape of this intriguing natural product.

References

- Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology, 12(1), 46-54.

- Pterosin B | Sik3 Inhibitor | MedChemExpress. (n.d.). MedChemExpress.

- Affinity Chromatography. (n.d.).

- Why structural proteomics is the best tool for drug target valid

- Oda, Y., et al. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2023). MDPI.

- Target Identification Services | Target ID & Validation via Proteomics. (n.d.). Sapient Bio.

- Natural Bioactive Compound Target Identification. (n.d.).

- Pterosin B (蕨素B). (n.d.). MCE.

- Itoh, Y., et al. (2016). Pterosin B has multiple targets in gluconeogenic programs, including coenzyme Q in RORα-SRC2 signaling.

- Yahara, Y., et al. (2016). Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3.

- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).

- Currently Available Strategies for Target Identification of Bioactive N

- Computational off-target profiling of known kinase inhibitors. (n.d.).

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews.

- Pterosin sesquiterpenoids from Pteris laeta Wall. ex Ettingsh. protect cells from glutamate excitotoxicity by modulating mitochondrial signals. (2023). PubMed.

- Pterosin B | Salt-inducible Kinase 3 Inhibitor. (n.d.). AmBeed.

- Pterosin B. (n.d.). PubChem.